molecular formula C22H25NO4S B3008567 (E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid CAS No. 452089-33-7

(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid

Cat. No.: B3008567
CAS No.: 452089-33-7
M. Wt: 399.51
InChI Key: YUSDCUSKQJKIKO-MDZDMXLPSA-N
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Description

(E)-3-(3-((4-Benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates key pharmacophoric elements: a 4-benzylpiperidine moiety, known for its prevalence in central nervous system (CNS)-active compounds and its role in enhancing binding affinity to biological targets , and an acrylic acid group, which can serve as a potential covalent binding warhead. The acrylic acid functional group is a well-characterized electrophile that can undergo a Michael addition reaction with nucleophilic cysteine residues in enzyme active sites, making it a valuable scaffold for developing covalent inhibitors . This mechanism is exploited in the design of inhibitors for various enzymes, including certain glutathione S-transferases (GSTs) . The benzenesulfonyl linker connecting these groups adds to the molecule's structural rigidity and can influence its physicochemical properties and pharmacokinetic profile. This compound is presented as a high-purity chemical tool for research applications, including synthetic intermediate chemistry, structure-activity relationship (SAR) studies, and the exploration of novel covalent inhibitors for underexplored therapeutic targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-17-7-8-19(9-10-22(24)25)16-21(17)28(26,27)23-13-11-20(12-14-23)15-18-5-3-2-4-6-18/h2-10,16,20H,11-15H2,1H3,(H,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDCUSKQJKIKO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332258
Record name (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452089-33-7
Record name (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H25NO4S
  • Molecular Weight : 399.505 g/mol

The presence of the benzylpiperidine moiety is crucial for its biological interactions, while the sulfonyl and acrylic acid groups contribute to its chemical reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. Key mechanisms include:

  • Receptor Modulation : The benzylpiperidine segment may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : The sulfonyl group can modulate enzyme activity, potentially inhibiting pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of similar compounds featuring the benzylpiperidine structure. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15 ± 2Apoptosis induction
Compound BMCF-720 ± 3Cell cycle arrest

Insecticidal Activity

A related study focused on the larvicidal activity against Aedes aegypti, revealing that compounds with similar structural features exhibited significant toxicity:

CompoundLC50 (µM)LC90 (µM)
Temephos (Control)<10.94-
Compound 428.9 ± 5.6162.7 ± 26.2

These findings suggest that modifications in the chemical structure can enhance insecticidal efficacy while maintaining low toxicity towards mammals .

Case Study 1: Antitumor Effects

In a study exploring the antitumor effects of related compounds, researchers found that a derivative with a similar piperidine structure exhibited significant inhibition of tumor growth in xenograft models. The study utilized various assays to evaluate cell viability and apoptosis markers, demonstrating a strong correlation between structural modifications and biological activity.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : (E)-acrylic acid (CH₂=CHCOOH) conjugated to a substituted phenyl ring.
  • Substituents: 4-Methyl group: Enhances lipophilicity and steric bulk.

Predicted Physicochemical Properties :

  • Molecular formula: C₂₂H₂₃NO₄S (estimated).
  • Molecular weight : ~397.4 g/mol (calculated).
  • Acidity (pKa) : Estimated ~4.3–4.5 (similar to sulfonamide-containing acrylic acids ).
  • Lipophilicity (LogP) : Higher than simpler acrylic acids due to benzylpiperidine and methyl groups.

Potential Applications: While direct pharmacological data are unavailable, structural analogs suggest roles as enzyme inhibitors (e.g., tyrosine kinase or sulfotransferase targets) or intermediates in drug synthesis .

Structural and Functional Analogues

The compound is compared to three key analogs (Table 1):

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Reported Properties Applications/Research Use
Target Compound (E)-3-(3-((4-Benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid C₂₂H₂₃NO₄S 397.4 4-Methylphenyl, 4-benzylpiperidine sulfonyl pKa ~4.4; High LogP Drug intermediate, enzyme inhibition
(E)-3-(Pyridin-4-yl)acrylic acid C₈H₇NO₂ 149.15 Pyridin-4-yl pKa ~2.8; Forms supramolecular networks Crystal engineering, metal-organic frameworks
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl pKa₁ ~4.5, pKa₂ ~8.9; Antioxidant activity Pharmacological research, food additives
(E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid C₁₄H₁₇NO₅S 311.35 4-Methoxyphenyl, pyrrolidine sulfonyl pKa ~4.39; Predicted density 1.373 g/cm³ Synthetic intermediate, fine chemicals

Detailed Analysis of Key Differences

Substituent Effects on Acidity and Solubility
  • Target Compound: The sulfonamide group (pKa ~4.4) and methyl substituent reduce solubility in aqueous media compared to caffeic acid (pKa₁ ~4.5, pKa₂ ~8.9) .
  • Caffeic Acid : The 3,4-dihydroxy groups lower the first dissociation constant (pKa₁ ~4.5) and introduce antioxidant activity via radical scavenging .
  • (E)-3-(Pyridin-4-yl)acrylic Acid : The pyridine nitrogen lowers acidity (pKa ~2.8) and enables coordination with metal ions, making it suitable for supramolecular chemistry .
Supramolecular and Crystallographic Behavior
  • (E)-3-(Pyridin-4-yl)acrylic Acid : Forms hydrogen-bonded dimers and π-stacking interactions, enabling applications in crystal engineering .
  • Target Compound : The bulky benzylpiperidine group may hinder crystallization, necessitating advanced techniques (e.g., SHELX-based refinement ) for structural elucidation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, and how can reaction conditions be optimized?

A Knoevenagel condensation approach is commonly employed for analogous acrylic acid derivatives. Key steps include:

  • Reagent selection : Use malonic acid and aldehydes in pyridine under reflux (3–5 hours) to form the α,β-unsaturated carboxylic acid backbone .
  • Precipitation : Acidification with HCl to isolate the product, followed by recrystallization (e.g., slow water evaporation for high-purity crystals) .
  • Sulfonylation : Introduce the 4-benzylpiperidine sulfonyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry (E/Z configuration) via 1^1H NMR coupling constants (Jtrans1516J_{trans} \approx 15–16 Hz for α,β-unsaturated protons) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carboxylic acid (O–H, ~2500–3000 cm1^{-1}) functional groups .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

  • Refinement Software : Use SHELXL for high-resolution refinement, leveraging restraints for disordered sulfonyl or benzyl groups .
  • Hydrogen Bonding Analysis : Identify π-π stacking or C–H···O interactions via Mercury software to resolve ambiguities in unit cell packing .
  • Twinned Data : Apply TWINABS for scaling and HKLF5 in SHELXL to model overlapping reflections in cases of pseudo-merohedral twinning .

Q. What computational strategies predict supramolecular interactions influencing crystal packing?

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/S interactions) using CrystalExplorer, correlating with CSD survey data on sulfonamide derivatives .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and dipole moments, guiding solvent selection for co-crystallization .
  • Docking Studies : Map sulfonyl-piperidine interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize bioactivity .

Q. How does the sulfonyl-piperidine moiety influence physicochemical and pharmacological properties?

  • Solubility : The sulfonyl group enhances water solubility via H-bonding, while the benzylpiperidine moiety increases lipophilicity (logP ~2.5–3.5), balancing bioavailability .
  • Steric Effects : Piperidine conformation (chair vs. boat) impacts binding pocket accessibility; X-ray data show a chair conformation with equatorial sulfonyl orientation .
  • Stability : Sulfonamides resist hydrolysis under physiological pH (4–8), confirmed by accelerated stability studies (40°C/75% RH for 28 days) .

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